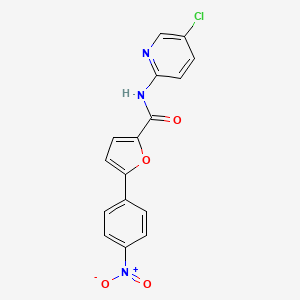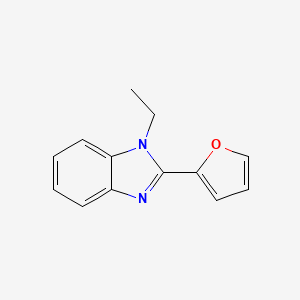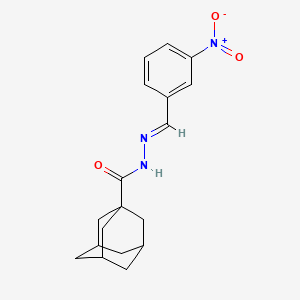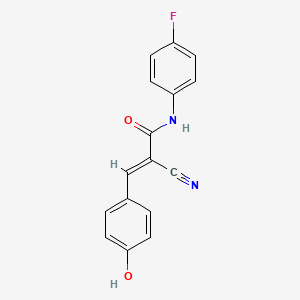
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide, also known as Clofencet, is a chemical compound that belongs to the class of furan derivatives. It is a synthetic organic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has also been used as a tool compound for studying the role of various enzymes and proteins in biological systems.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in biological systems. For example, N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has also been shown to reduce inflammation in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also a relatively stable compound that can be stored for long periods of time. However, N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide also has some limitations. For example, it is a highly toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide. One direction is to further investigate its potential applications in cancer therapy. Another direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide and to identify its molecular targets. Finally, the development of new synthetic methods for N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide may lead to the discovery of new derivatives with improved biological activities.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with furfurylamine in the presence of a catalyst such as palladium on carbon. The final product is obtained by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-8-15(18-9-11)19-16(21)14-7-6-13(24-14)10-1-4-12(5-2-10)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABYKGHZGMNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)